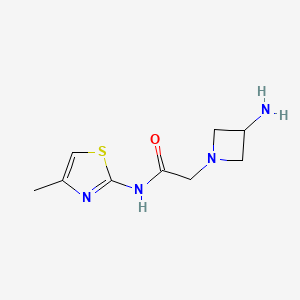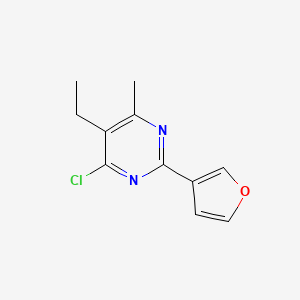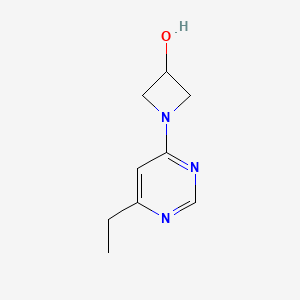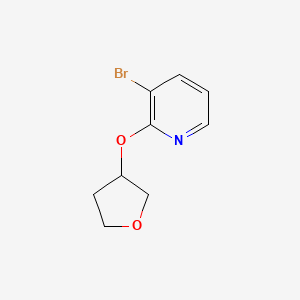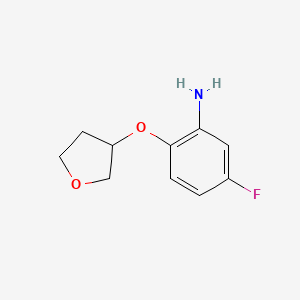![molecular formula C15H23N3O4 B1489870 Acide 1-[1-(tert-butoxycarbonyl)azépan-4-yl]-1H-pyrazole-4-carboxylique CAS No. 1361113-64-5](/img/structure/B1489870.png)
Acide 1-[1-(tert-butoxycarbonyl)azépan-4-yl]-1H-pyrazole-4-carboxylique
Vue d'ensemble
Description
1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H23N3O4 and its molecular weight is 309.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dégradation ciblée des protéines
Acide 1-[1-(tert-butoxycarbonyl)azépan-4-yl]-1H-pyrazole-4-carboxylique : est utilisé comme un lieur rigide dans le développement des PROTAC (chimères de ciblage de la protéolyse). Les PROTAC sont des molécules conçues pour dégrader des protéines cibles spécifiques dans les cellules. La rigidité du lieur peut influencer l'orientation tridimensionnelle du dégradeur, ce qui est crucial pour la formation du complexe ternaire entre la protéine cible, la ligase E3 ubiquitine et la molécule PROTAC .
Conjugaison chimique
Ce composé sert de conjugué chimique dans la synthèse de molécules bifonctionnelles. Il peut être utilisé pour lier deux pharmacophores différents ou pour attacher un médicament à une molécule porteuse, améliorant ainsi sa délivrance et sa spécificité. Le groupe tert-butoxycarbonyle protège l'amine pendant le processus synthétique, permettant des réactions sélectives .
Optimisation des propriétés de type médicament
L'incorporation de l'this compound dans les molécules médicamenteuses peut optimiser les propriétés de type médicament. Cela comprend l'amélioration de la solubilité, de la stabilité et de la biodisponibilité des composés pharmaceutiques. La structure du composé peut également avoir un impact sur la pharmacocinétique et la pharmacodynamie des médicaments .
Synthèse d'acides aminés hétérocycliques
Le composé est impliqué dans la synthèse de nouveaux acides aminés hétérocycliques. Ces acides aminés peuvent servir de blocs de construction pour les peptides et les protéines avec des propriétés structurelles et fonctionnelles uniques. Ils ont des applications potentielles dans le développement de nouveaux agents thérapeutiques .
Recherche sur les antioxydants
Le cycle azépan présent dans le composé est structurellement similaire à l'azétidine, qui a été identifié dans la structure de molécules pharmacologiquement importantes. Cette similitude suggère que l'this compound pourrait jouer un rôle dans la synthèse de composés antioxydants, contribuant à la recherche sur le stress oxydatif et les maladies associées .
Développement d'agents antibactériens
La recherche sur les composés organoséléniés indique que les molécules contenant du sélénium ont des propriétés antibactériennes significatives. Étant donné la polyvalence structurelle de l'this compound, il peut être utilisé pour synthétiser de nouveaux dérivés de sélénapénème, de sélénacephame et de sélénazépine en tant qu'agents antibactériens potentiels .
Propriétés
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-15(2,3)22-14(21)17-7-4-5-12(6-8-17)18-10-11(9-16-18)13(19)20/h9-10,12H,4-8H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVJLAFREWVEDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1489788.png)
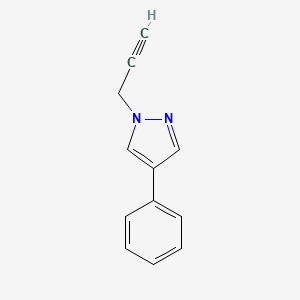
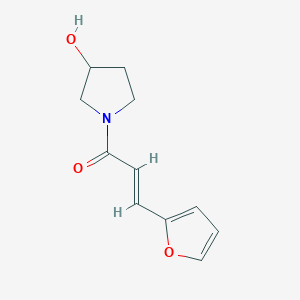
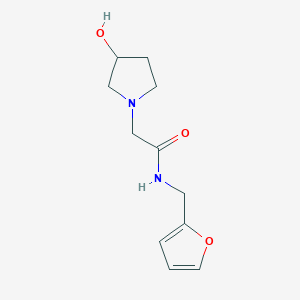
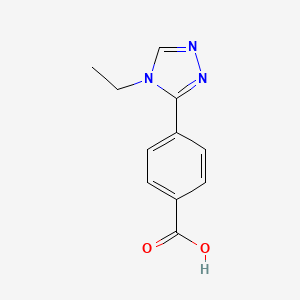
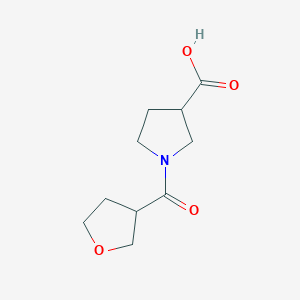
![2-[4-(aminomethyl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B1489796.png)


